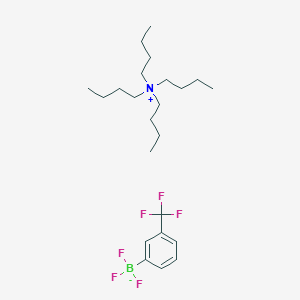

Tetrabutylammonium 3-(trifluoromethyl-phenyltrifluoroborate

Beschreibung

Tetrabutylammonium 3-(trifluoromethyl-phenyltrifluoroborate) is a chemical compound with the molecular formula C16H36BN•C7H4F6 and a molecular weight of 455.37 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry. It is known for its unique properties, which make it valuable for various scientific applications.

Eigenschaften

IUPAC Name |

tetrabutylazanium;trifluoro-[3-(trifluoromethyl)phenyl]boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C7H4BF6/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h5-16H2,1-4H3;1-4H/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUIJAIVASGMKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC=C1)C(F)(F)F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40BF6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of Tetrabutylammonium 3-(trifluoromethyl-phenyltrifluoroborate) involves several steps. One common method includes the reaction of a trifluoromethyl-phenylboronic acid derivative with tetrabutylammonium fluoride. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure the formation of the desired product .

Industrial production methods for this compound are not widely documented, as it is primarily used in research rather than large-scale industrial applications. the synthesis process can be scaled up with appropriate modifications to the reaction conditions and purification steps.

Analyse Chemischer Reaktionen

Tetrabutylammonium 3-(trifluoromethyl-phenyltrifluoroborate) undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It is often used in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

Tetrabutylammonium 3-(trifluoromethyl-phenyltrifluoroborate) has several scientific research applications:

Biochemistry: This compound is utilized in proteomics research to study protein interactions and modifications.

Medicine: While not directly used in therapeutic applications, it serves as a valuable tool in medicinal chemistry research to develop new pharmaceuticals.

Wirkmechanismus

The mechanism of action of Tetrabutylammonium 3-(trifluoromethyl-phenyltrifluoroborate) involves its ability to participate in various chemical reactions. The trifluoromethyl group and the borate moiety play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of desired products .

Vergleich Mit ähnlichen Verbindungen

Tetrabutylammonium 3-(trifluoromethyl-phenyltrifluoroborate) can be compared with other similar compounds, such as:

Tetrabutylammonium tetrafluoroborate: Used as a phase transfer catalyst and electrolyte in various chemical reactions.

Tetrabutylammonium hexafluorophosphate: Commonly used in electrochemistry and as a supporting electrolyte.

Tetrabutylammonium perchlorate: Utilized in organic synthesis and electrochemical applications.

The uniqueness of Tetrabutylammonium 3-(trifluoromethyl-phenyltrifluoroborate) lies in its specific structure, which imparts distinct reactivity and stability, making it valuable for specialized research applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.